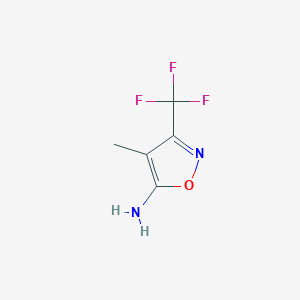

![molecular formula C15H21NO5 B018750 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile CAS No. 7520-70-9](/img/structure/B18750.png)

3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile

Übersicht

Beschreibung

Synthesis Analysis

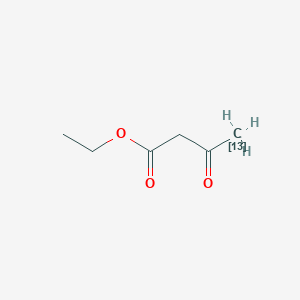

The synthesis of related compounds often involves multi-step chemical processes, including the use of lithiation, reaction with nitrosopropane, and oxidation steps to produce specific molecular frameworks. For example, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was prepared by lithiation of 2,4-dimethoxy-1,3,5-tribromobenzene, followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation with Ag2O (Fujita et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups can be extensively analyzed through X-ray crystallography, FT-IR, 1H, and 13C NMR spectroscopies. These methods help in understanding the conformation, bonding, and stereochemistry. For instance, supramolecular structures of related compounds were determined, highlighting the importance of weak C-H...O hydrogen bonds in forming dimeric or tetrameric structures (Low et al., 2002).

Chemical Reactions and Properties

Chemical reactions such as cyclodimerization and Michael addition are significant for the functionalization or transformation of the molecule into derivatives with desired properties. The cyclodimerisation of 3-methyl-2-butenenitrile under specific conditions to form cyclodimeric products is one example (Tucker et al., 1981).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the application of the compound in various domains. The polymorphic nature, solvatochromic effect, and aggregation-induced emission characteristics of similar compounds have been studied to understand their behavior in different environments (Galer et al., 2014).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and interaction with other molecules are defined by the molecular structure and functional groups. Studies on related compounds reveal insights into their electro-optical and charge-transport properties, demonstrating the potential for application in electronic devices (Irfan et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

In the realm of chemical synthesis, research on compounds with similar structures or functionalities to 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile is extensive. For instance, studies on the synthesis and characterization of various ethers and siloxanes explore methodologies that could be applied to this compound. The practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates innovative approaches to creating versatile intermediates for metal passivators and light-sensitive materials, which might inspire synthesis routes or applications for 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile (Gu et al., 2009).

Environmental Safety and Analysis

The environmental safety of chemicals is a significant concern, leading to research on the analysis and breakdown of similar compounds. For instance, the review of recent findings on the occurrence and fates of siloxanes in environmental compartments provides insights into the environmental behavior of related compounds, which could inform studies on the environmental impact of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile (Xiang et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . The inhibition of TrxR disrupts the cellular redox balance, leading to oxidative stress .

Pharmacokinetics

Compounds with similar structures have been shown to have good bioavailability and are well-distributed throughout the body .

Result of Action

The compound’s action results in notable anti-cancer effects . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,3-dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLVEDBQYCETMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566523 | |

| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

CAS RN |

7520-70-9 | |

| Record name | α-(Dimethoxymethyl)-3,4,5-trimethoxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7520-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

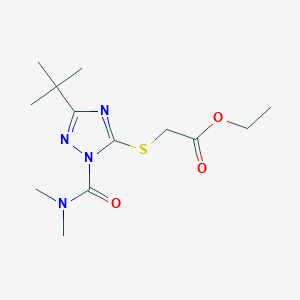

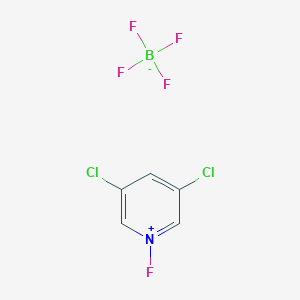

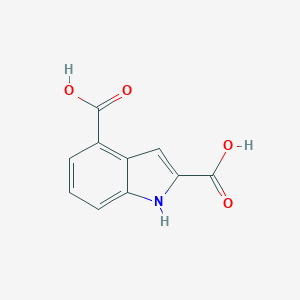

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

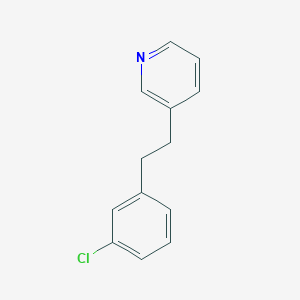

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)